1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
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Overview
Description
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to an indole core, with an oxime functional group at the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 3,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The final step involves the conversion of the carbonyl group at the 3-position of the indole ring to an oxime. This can be achieved by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can be compared with other similar compounds such as:
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione: Lacks the oxime group, which may affect its reactivity and biological activity.
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-hydrazone: Contains a hydrazone group instead of an oxime, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-5-9(7-12(11)17)8-19-13-4-2-1-3-10(13)14(18-21)15(19)20/h1-7,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQXXHALWAQGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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